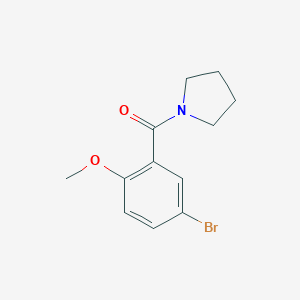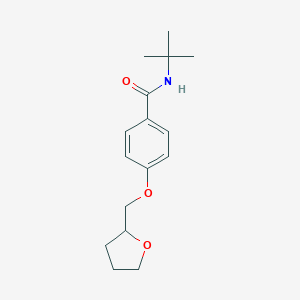![molecular formula C21H19N3O2 B250482 4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide, commonly known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
AG-490 inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STATs (signal transducers and activators of transcription), which are involved in the regulation of gene expression. By inhibiting JAK activity, AG-490 can modulate various cellular processes that are regulated by cytokines and growth factors.
Biochemical and Physiological Effects
AG-490 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. AG-490 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiotherapy. In addition, AG-490 has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AG-490 is its specificity for JAKs. It has been shown to inhibit the activity of JAK1, JAK2, and JAK3, but not JAK4. This makes AG-490 a useful tool for studying the role of JAKs in various cellular processes. However, AG-490 has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some assays. In addition, AG-490 has been shown to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are many future directions for research on AG-490. One area of interest is the development of more potent and specific JAK inhibitors. AG-490 has served as a useful tool for studying the role of JAKs in various cellular processes, but more potent and specific inhibitors could be developed for therapeutic applications. Another area of interest is the investigation of the role of JAKs in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. AG-490 has been shown to have potential therapeutic applications in these diseases, but more research is needed to fully understand its mechanism of action and potential benefits. Finally, the development of new assays and techniques for studying JAK activity could also be an area of future research. AG-490 has been used in various assays to study JAK activity, but new techniques could be developed to improve the sensitivity and specificity of these assays.
Méthodes De Synthèse
AG-490 can be synthesized by reacting 4-nitrobenzoic acid with aniline to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then reacted with N-methyl-N-phenyl-2-chloroacetamide to form AG-490.
Applications De Recherche Scientifique
AG-490 has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. AG-490 has been used to study the role of JAKs in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune response.
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-24(19-10-6-3-7-11-19)20(25)16-12-14-18(15-13-16)23-21(26)22-17-8-4-2-5-9-17/h2-15H,1H3,(H2,22,23,26) |
Clé InChI |
NONGMZSCMZDCRP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)